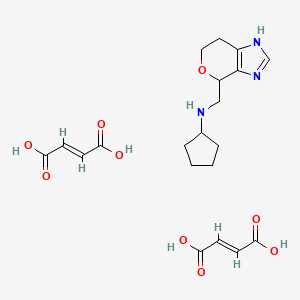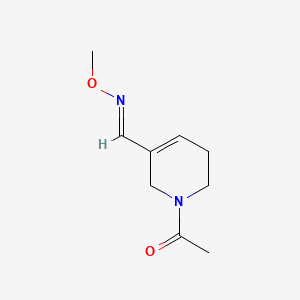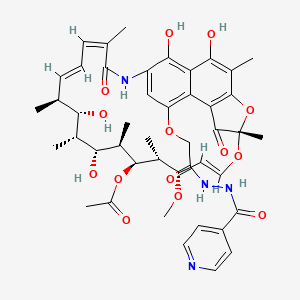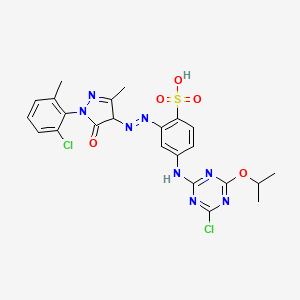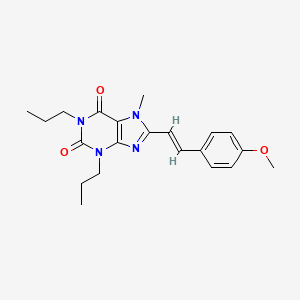
(-)-Pentazocine succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Pentazocine succinate: is a synthetic opioid analgesic used for the relief of moderate to severe pain. It is a salt form of pentazocine, which is a benzomorphan derivative. The compound is known for its mixed agonist-antagonist properties, acting on the kappa and sigma opioid receptors, which makes it unique compared to other opioids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Pentazocine succinate involves several steps, starting from the basic benzomorphan structure. The key steps include:
Formation of the Benzomorphan Core: This involves the cyclization of appropriate precursors to form the benzomorphan skeleton.
Functionalization: Introduction of functional groups such as hydroxyl and methyl groups at specific positions on the benzomorphan core.
Formation of the Succinate Salt: The final step involves reacting pentazocine with succinic acid to form the succinate salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Purification: Utilizing techniques such as crystallization, filtration, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (-)-Pentazocine succinate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can regenerate hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives: Researchers use (-)-Pentazocine succinate as a starting material to synthesize various derivatives for studying structure-activity relationships.
Biology:
Receptor Studies: The compound is used to study the kappa and sigma opioid receptors, providing insights into their roles in pain modulation and other physiological processes.
Medicine:
Pain Management: this compound is used clinically to manage moderate to severe pain, particularly in patients who may not respond well to other opioids.
Industry:
Pharmaceutical Development: The compound is used in the development of new analgesic drugs with improved efficacy and safety profiles.
Wirkmechanismus
Molecular Targets and Pathways: (-)-Pentazocine succinate exerts its effects primarily through its action on the kappa and sigma opioid receptors. It acts as an agonist at the kappa receptors, producing analgesia and sedation, and as an antagonist at the sigma receptors, which helps mitigate some of the dysphoric effects associated with sigma receptor activation. The compound’s interaction with these receptors modulates the release of neurotransmitters, leading to pain relief.
Vergleich Mit ähnlichen Verbindungen
Pentazocine Hydrochloride: Another salt form of pentazocine with similar analgesic properties.
Butorphanol: A mixed agonist-antagonist opioid with similar receptor activity.
Nalbuphine: Another kappa agonist and mu antagonist used for pain relief.
Uniqueness: (-)-Pentazocine succinate is unique due to its specific receptor profile and the succinate salt form, which may offer different pharmacokinetic properties compared to other forms of pentazocine and similar compounds.
Eigenschaften
CAS-Nummer |
124819-25-6 |
|---|---|
Molekularformel |
C23H33NO5 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
butanedioic acid;(1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO.C4H6O4/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;5-3(6)1-2-4(7)8/h5-7,12,14,18,21H,8-11H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/t14-,18+,19+;/m0./s1 |
InChI-Schlüssel |
KFPNZIZLGZZGHO-DTOXXUQYSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O |
Kanonische SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


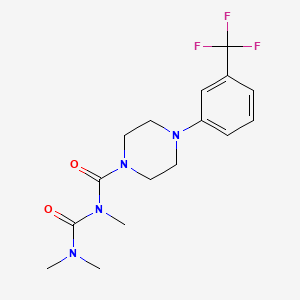
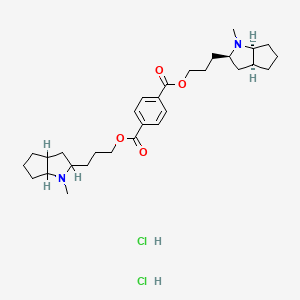
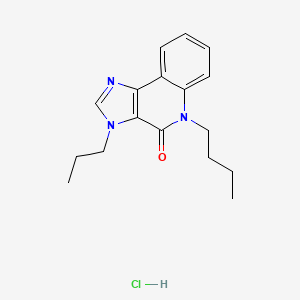

![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
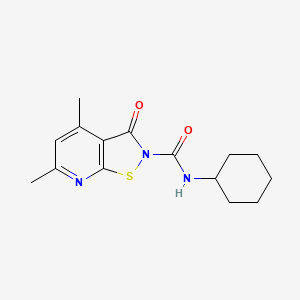
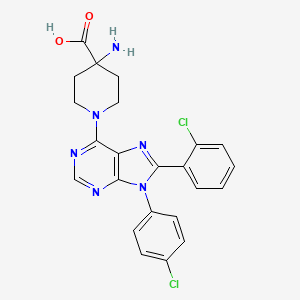
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
